molecular formula C₂₃H₁₉Cl₂NO₇S B1142718 N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine CAS No. 167400-96-6

N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine

Cat. No.: B1142718
CAS No.: 167400-96-6
M. Wt: 524.37
InChI Key:
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Description

N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine is a complex organic compound characterized by its unique structural features, including chloro, benzoyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine typically involves multiple steps:

    Formation of the Benzoyl Intermediate: The initial step involves the chlorination of benzoyl chloride to produce 2-chlorobenzoyl chloride.

    Coupling Reaction: The 2-chlorobenzoyl chloride is then reacted with 4-chloroaniline under controlled conditions to form N-(4-chloro-2-chlorobenzoyl)aniline.

    Sulfonylation: The next step involves the sulfonylation of the intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Glycine Addition: Finally, glycine is introduced to the reaction mixture, leading to the formation of the target compound through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine exerts its effects involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide
  • N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-methylglycine
  • N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]alanine

Uniqueness

N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural complexity allows for diverse applications and interactions that are not observed with simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

CAS No.

167400-96-6

Molecular Formula

C₂₃H₁₉Cl₂NO₇S

Molecular Weight

524.37

Origin of Product

United States

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